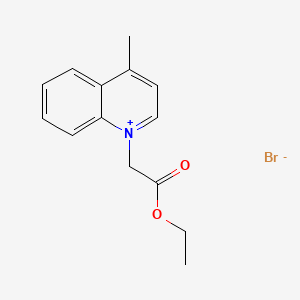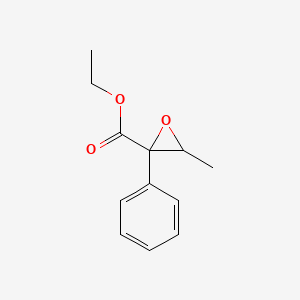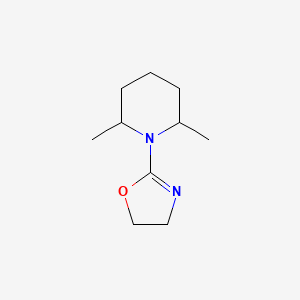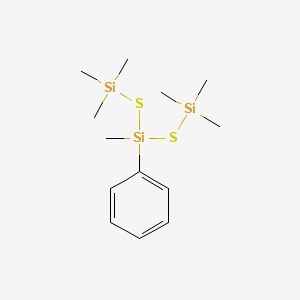
1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisilathiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisilathiane is an organosilicon compound with the molecular formula C13H26Si3S. This compound is characterized by its unique structure, which includes a trisilathiane backbone with phenyl and methyl substituents. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisilathiane typically involves the reaction of phenyltrichlorosilane with hexamethyldisilathiane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified through distillation or recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisilathiane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form siloxane derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound into silane derivatives. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The phenyl and methyl groups can be substituted with other functional groups through reactions with halogens or organometallic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield siloxane compounds, while reduction with lithium aluminum hydride can produce silane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisilathiane has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds. Its unique structure makes it a valuable building block for designing new materials.
Biology: The compound’s stability and reactivity make it useful in biological studies, particularly in the development of silicon-based biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical devices due to its biocompatibility.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants. Its properties enhance the performance and durability of these materials.
Wirkmechanismus
The mechanism by which 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisilathiane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silicon atoms can form stable bonds with various biological molecules, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes, although specific details depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisilathiane can be compared with other similar compounds, such as:
1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane: This compound has an oxygen atom in place of sulfur, leading to different reactivity and applications.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Lacks the phenyl group, resulting in different physical and chemical properties.
1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane: Contains an octyl group instead of a phenyl group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of phenyl and methyl groups with a trisilathiane backbone, providing a distinct set of properties and applications.
Eigenschaften
CAS-Nummer |
64248-89-1 |
|---|---|
Molekularformel |
C13H26S2Si3 |
Molekulargewicht |
330.7 g/mol |
IUPAC-Name |
trimethyl-(methyl-phenyl-trimethylsilylsulfanylsilyl)sulfanylsilane |
InChI |
InChI=1S/C13H26S2Si3/c1-16(2,3)14-18(7,15-17(4,5)6)13-11-9-8-10-12-13/h8-12H,1-7H3 |
InChI-Schlüssel |
WMGHCGDTEHGALY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)S[Si](C)(C1=CC=CC=C1)S[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


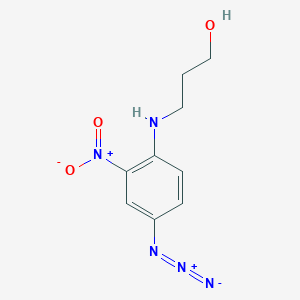
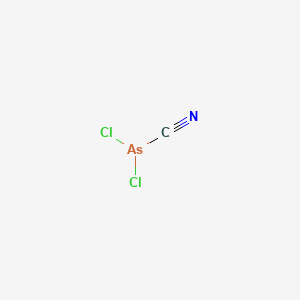

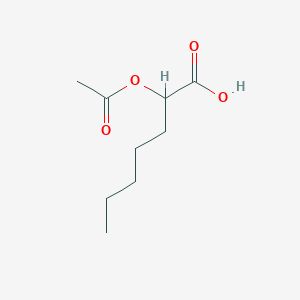
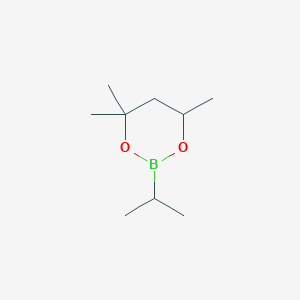
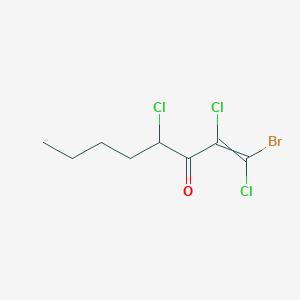

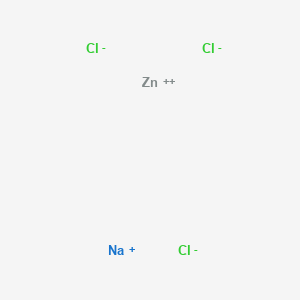
![[1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone](/img/structure/B14485535.png)
